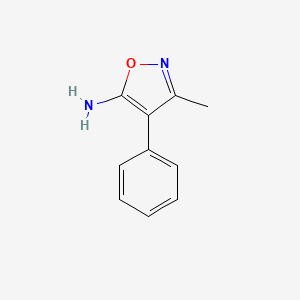

3-Methyl-4-phenylisoxazol-5-amine

Description

Significance of the Isoxazole (B147169) Nucleus in Contemporary Organic and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern chemistry. rsc.orgsemanticscholar.orgnih.gov Its unique electronic and structural properties make it a versatile building block in the synthesis of more complex molecules and a key pharmacophore in a wide array of biologically active compounds. researchgate.netsemanticscholar.org The presence of the isoxazole nucleus can confer favorable physicochemical properties to a molecule, such as improved metabolic stability and bioavailability. nih.gov

The synthetic versatility of the isoxazole ring allows for the introduction of various substituents, enabling the fine-tuning of a compound's biological activity. researchgate.netsemanticscholar.org This has led to the discovery and development of numerous isoxazole-containing drugs with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. rsc.orgresearchgate.netsemanticscholar.org The ability of the isoxazole ring to act as a bioisosteric replacement for other functional groups further enhances its importance in drug design and discovery. nih.gov

Structural Classification and Unique Characteristics of 3-Methyl-4-phenylisoxazol-5-amine

3-Methyl-4-phenylisoxazol-5-amine is a substituted isoxazole derivative. Its core structure consists of a five-membered isoxazole ring. Key structural features include a methyl group at the 3-position, a phenyl group at the 4-position, and an amine group at the 5-position.

Below is a table summarizing the key structural details of 3-Methyl-4-phenylisoxazol-5-amine:

| Property | Value |

| IUPAC Name | 3-methyl-4-phenyl-1,2-oxazol-5-amine |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| SMILES | CC1=NOC(=C1C2=CC=CC=C2)N |

| InChI Key | ZCTBUBMRXYVEHX-UHFFFAOYSA-N |

| CAS Number | 4416-71-1 |

| Data sourced from PubChem uni.lu |

Current Research Trajectories and Academic Relevance of 3-Methyl-4-phenylisoxazol-5-amine

The academic relevance of 3-Methyl-4-phenylisoxazol-5-amine lies primarily in its role as a synthetic intermediate and a scaffold for the development of novel compounds with potential biological activities. The presence of the reactive amine group allows for a variety of chemical transformations, making it a valuable starting material for creating libraries of new isoxazole derivatives.

Current research involving isoxazole derivatives, including structures similar to 3-Methyl-4-phenylisoxazol-5-amine, is focused on several key areas:

Medicinal Chemistry: The exploration of isoxazole-containing compounds as potential therapeutic agents remains a major research driver. rsc.orgresearchgate.netsemanticscholar.org Studies are ongoing to synthesize and evaluate new derivatives for their efficacy against various diseases. For instance, isoxazole derivatives have been investigated for their potential as anticancer agents. nih.gov

Agrochemicals: The isoxazole scaffold is also of interest in the development of new pesticides and herbicides.

Materials Science: The unique photophysical properties of some isoxazole derivatives make them candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).

While specific, in-depth research focused solely on 3-Methyl-4-phenylisoxazol-5-amine is not extensively documented in publicly available literature, its structural motifs are present in compounds that are actively being investigated. For example, the related compound 5-Methyl-3-phenylisoxazole-4-carboxylic acid has been synthesized and its crystal structure studied. researchgate.netsigmaaldrich.com Furthermore, derivatives of 3-aminoisoxazole (B106053) are used in the synthesis of various other compounds. google.com The synthesis of related isoxazol-5-one derivatives has also been a subject of research. mdpi.comresearchgate.netnih.gov

The study of compounds like 3-Methyl-4-phenylisoxazol-5-amine contributes to the broader understanding of isoxazole chemistry and provides a foundation for the design and synthesis of future functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-phenyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTBUBMRXYVEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362549 | |

| Record name | 3-methyl-4-phenylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4416-71-1 | |

| Record name | 3-methyl-4-phenylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4416-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Structural Modification of the 3 Methyl 4 Phenylisoxazol 5 Amine Scaffold

Systematic Functionalization of the Isoxazole (B147169) Core

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, provides distinct positions for regioselective functionalization, allowing for the fine-tuning of a molecule's characteristics. nih.govnih.govrsc.org

The reactivity of the isoxazole ring allows for selective chemical modifications at its carbon atoms. While the parent compound is 3-methyl-4-phenylisoxazol-5-amine, related isoxazole structures demonstrate the potential for derivatization at these key positions.

C-3 Position: The methyl group at the C-3 position can be varied. For instance, derivatives with different alkyl or aryl groups at C-3 can be synthesized to explore structure-activity relationships.

C-4 Position: The phenyl group at the C-4 position is a primary site for modification. However, direct functionalization on the isoxazole ring at this position is also chemically feasible, often through multi-step synthetic sequences.

C-5 Position: The amine group at the C-5 position is a key handle for a wide range of derivatizations. Additionally, substitution of the amine with other functionalities can be achieved through specific synthetic routes. For example, SNAr reactions of 5-nitroisoxazoles with various nucleophiles can yield a range of derivatives. nih.gov

The regioselectivity of these reactions is often controlled by the choice of reagents and reaction conditions, such as the solvent, temperature, and use of catalysts. nih.govrsc.org Methodologies have been developed for the regioselective synthesis of various isoxazole isomers, highlighting the ability to control substitution patterns. nih.govrsc.org

The introduction of various functional groups onto the isoxazole scaffold can significantly impact a molecule's properties, including its polarity, hydrogen bonding capacity, and steric profile. ashp.org Common functional groups that can be introduced include:

Halogens: Introduction of fluorine, chlorine, bromine, or iodine can alter the electronic properties and lipophilicity of the molecule.

Hydroxyl and Alkoxy Groups: These groups can increase polarity and provide hydrogen bond donor/acceptor sites. ashp.org

Nitro Groups: The nitro group is a strong electron-withdrawing group that can be a precursor for the synthesis of other functionalities, such as amino groups. nih.gov

Carboxylic Acids and Esters: These groups can serve as handles for further derivatization or to introduce a negative charge at physiological pH. The synthesis of compounds like 5-methyl-3-phenylisoxazole-4-carboxylic acid has been reported. researchgate.net

Nitriles: This group can act as a bioisostere for other functional groups and can be hydrolyzed to carboxylic acids or reduced to amines. ashp.org

The following table provides examples of functionalized isoxazole derivatives, illustrating the diversity of achievable structures.

| Compound Name | Functional Group Introduced | Reference |

| 3-Methyl-4-(4-(methylthio)benzylidene)isoxazol-5(4H)-one | Methylthio | mdpi.com |

| 3-Methyl-4-(3,4,5-trimethoxybenzylidene)isoxazol-5-(4H)-one | Trimethoxy | mdpi.com |

| 3-Methyl-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one | Pyrrole | mdpi.com |

Chemical Modifications of the Phenyl Substituent and the Amine Moiety

The phenyl ring of 3-methyl-4-phenylisoxazol-5-amine is a prime target for modification to explore how changes in its electronic and steric properties affect biological activity. A variety of substituted aryl and heteroaryl groups can be introduced.

Common substitutions on the phenyl ring include:

Electron-donating groups: Groups like methoxy (B1213986) (OCH₃) and methyl (CH₃) can increase electron density on the phenyl ring.

Electron-withdrawing groups: Groups such as nitro (NO₂) and cyano (CN) decrease the electron density.

Halogens: Fluorine, chlorine, and bromine atoms are often introduced to modulate lipophilicity and metabolic stability.

Furthermore, the phenyl ring itself can be replaced with various heteroaryl rings, such as pyridine, thiophene (B33073), or pyrazole (B372694), to introduce different electronic properties and potential hydrogen bonding interactions.

The synthesis of these derivatives often involves multi-component reactions where substituted aldehydes are reacted with other starting materials to build the final isoxazole product. nih.govrsc.org This approach allows for a high degree of diversity in the final products.

The primary amino group at the C-5 position is a key functional handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities. masterorganicchemistry.comopenstax.org

Amide Formation: The amino group can readily react with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. This transformation is a common strategy in medicinal chemistry to introduce a variety of substituents and to modulate the compound's properties. For example, the synthesis of peptide derivatives incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid has been explored. nih.govmdpi.com

Sulfonamide Formation: The amino group can also be converted to a sulfonamide by reaction with a sulfonyl chloride. ekb.egnih.govorganic-chemistry.org Sulfonamides are an important class of compounds with a wide range of biological activities. ekb.egnih.gov The synthesis of sulfonamide derivatives of isoxazoles, such as 4-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide, has been reported. chemicalbook.com

The table below summarizes some key transformations of the amino group.

| Transformation | Reagent | Resulting Functional Group |

| Acylation | Acid chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

Annulation and Ring Expansion Strategies for Fused and Spirocyclic Isoxazole Systems

To explore a broader chemical space and create more complex three-dimensional structures, annulation and ring expansion strategies can be employed. These reactions involve building additional rings onto the existing isoxazole scaffold.

Annulation: This process involves the formation of a new ring fused to the isoxazole core. A well-known example of an annulation reaction is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.com While specific examples for 3-methyl-4-phenylisoxazol-5-amine are not detailed in the provided context, the principles of annulation reactions are broadly applicable in organic synthesis.

Ring Expansion: These strategies involve increasing the size of the isoxazole ring or a ring attached to it. Such transformations can lead to novel heterocyclic systems with different conformational properties.

Spirocyclic Systems: Another approach to increasing structural complexity is the formation of spirocyclic compounds, where two rings share a single common atom.

These advanced synthetic strategies can lead to the creation of novel molecular architectures with potentially unique biological activities. For instance, the synthesis of quinazolinone derivatives fused with isoxazole moieties has been reported. nih.gov

Impact of Structural Modifications on Reaction Outcomes and Chemical Reactivity

The chemical reactivity and the outcome of reactions involving the 3-methyl-4-phenylisoxazol-5-amine scaffold are intricately linked to its structural features. Modifications at the C3-methyl group, the C4-phenyl ring, and the C5-amino group can exert significant influence through electronic and steric effects, thereby altering the molecule's properties and its behavior in chemical transformations.

Influence of Substituents on the Phenyl Ring:

The nature and position of substituents on the C4-phenyl ring can modulate the electronic environment of the entire molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the phenyl ring can influence the reactivity of the isoxazole core and its appended functional groups.

For instance, studies on related 4- and 5-phenyl substituted isoxazoles have shown that substituents on the phenyl ring can impact reaction rates. In one study, the effect of para-substituents (p-NO₂, p-H, p-OMe) on a retro-Diels-Alder reaction was investigated. While the effect was modest, a clear trend in reactivity was observed (p-NO₂ > p-H > p-OMe), demonstrating that electronic effects are transmitted from the phenyl ring to the isoxazole core, influencing its stability and reactivity. researchgate.net

Conversely, in the synthesis of certain 3,4,5-trisubstituted isoxazoles via electrophilic cyclization, the presence of either EWGs (like -CO₂Et) or EDGs (like -OMe) on the phenyl ring did not lead to significant changes in the reaction yields. nih.gov This suggests that for some transformations, the electronic influence of the phenyl substituent is minimal compared to other factors driving the reaction. nih.gov

Research on isoxazole functionalized chromenes has indicated that the presence of an EWG, such as a fluorine or trifluoromethyl group, on the phenyl ring can enhance biological activity. nih.gov This enhancement is often linked to changes in the molecule's reactivity and its ability to interact with biological targets. nih.gov

| Substituent Modification | Observation | Impact on Reactivity/Outcome |

| Phenyl Ring Substituents | ||

| p-NO₂ vs. p-H vs. p-OMe | Rate of retro-Diels-Alder reaction is p-NO₂ > p-H > p-OMe. researchgate.net | Electron-withdrawing groups can increase the rate of reactions involving the isoxazole ring by altering its electronic density. researchgate.net |

| p-CO₂Et (EWG) / p-OMe (EDG) | No significant change in yield for electrophilic cyclization to form 4-iodoisoxazoles. nih.gov | For certain synthetic routes, the electronic effect of the phenyl substituent is not the dominant factor influencing the reaction outcome. nih.gov |

| -F, -CF₃ (EWGs) | Displayed excellent sPLA₂ inhibitory activities in indole-containing isoxazoles. nih.gov | Electron-withdrawing groups can be crucial for modulating the biological interactions and potential therapeutic efficacy of the molecule. nih.gov |

| Amine Group (C5-NH₂) Derivatization | ||

| Acylation (e.g., benzoylation) | Forms stable amides. The resulting amide group can influence the molecule's lipophilicity and hydrogen bonding capacity. ptfarm.pl | Reduces the nucleophilicity and basicity of the nitrogen atom. Can introduce steric bulk affecting adjacent group reactivity. |

| Alkylation | Increases steric hindrance around the amino group. | Modifies the basicity and nucleophilicity of the amine. The degree of alkylation (primary, secondary, tertiary) will significantly alter its reactivity. msu.edu |

| Reaction with Sulfonyl Chlorides | Primary and secondary amines form sulfonamides. Tertiary amines typically do not react to form stable products. msu.edu | Provides a classic chemical test (Hinsberg test) for the nature of the amino group and leads to sulfonamide derivatives with distinct chemical properties. msu.edu |

Table 1. Impact of Structural Modifications on the Reactivity of Isoxazole Scaffolds.

Influence of the C5-Amino Group:

The 5-amino group is a key site for derivatization, acting as a nucleophile and a Brønsted-Lewis base. msu.edu Its reactivity is highly dependent on the electronic nature of the isoxazole ring and the steric environment. The general reactivity of amines suggests that the amino group in 3-methyl-4-phenylisoxazol-5-amine can undergo a variety of transformations, including acylation, alkylation, and diazotization.

The basicity of the amino group is a critical factor. It is influenced by the hybridization of the nitrogen atom and the electronic effects of the attached isoxazole ring. msu.edu Derivatization of this group fundamentally changes the chemical character of the molecule. For example, acylation converts the basic amino group into a neutral amide, reducing its nucleophilicity and introducing potential for new hydrogen bonding interactions. This transformation can significantly alter reaction outcomes in subsequent synthetic steps. ptfarm.pl

In a study on isothiazole (B42339) derivatives, a related class of compounds, the modification of an amino group at a similar position was shown to be critical for immunological activity. ptfarm.pl This underscores how derivatization at this site can profoundly impact the molecule's interactions with other chemical or biological systems.

Influence of the C3-Methyl Group:

While less electronically influential than the other positions, the C3-methyl group can still impact reactivity through steric effects. Replacing the methyl group with larger alkyl groups would increase steric hindrance around the C3 and C4 positions of the isoxazole ring. This could influence the approach of reagents and potentially alter the regioselectivity or stereoselectivity of certain reactions. For instance, in the synthesis of highly substituted isoxazoles, introducing a bulky tert-butyl group did not hinder the cyclization reaction, indicating that the process is tolerant of significant steric bulk at this position. nih.gov However, in other reactions, increased steric hindrance could be expected to slow reaction rates or favor the formation of alternative products.

Computational Chemistry and Theoretical Modeling of 3 Methyl 4 Phenylisoxazol 5 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are at the forefront of computational studies, providing a detailed picture of the electronic distribution and energy landscape of a molecule. These methods are crucial for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict the ground-state energy and optimized geometry of compounds like 3-Methyl-4-phenylisoxazol-5-amine. researchgate.netbohrium.com

DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311+G*, are used to determine the minimum energy state of the molecule. researchgate.net These studies have been applied to various isoxazole (B147169) derivatives to understand their structural parameters, including bond lengths and angles. acu.edu.in For instance, in related pyrazole (B372694) systems, DFT has been used to optimize geometries and predict NMR chemical shifts, showing good agreement with experimental data. bohrium.comresearchgate.net The choice of functional and basis set is critical, with studies indicating that functionals like B97D and TPSSTPSS can provide high accuracy for predicting NMR chemical shifts. bohrium.com

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.netwikipedia.org

For derivatives of 3-Methyl-4-phenylisoxazol-5-amine, the HOMO-LUMO energy gap has been calculated to be a key indicator of charge transfer within the molecule. researchgate.net A smaller energy gap generally implies higher reactivity. For example, studies on related isoxazoline (B3343090) derivatives have shown energy gaps around 3.7 to 3.9 eV, indicating significant potential for intramolecular charge transfer. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Isoxazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isoxazoline Derivative 2B | - | - | 3.758 researchgate.net |

| Isoxazoline Derivative 2C | - | - | 3.750 researchgate.net |

| Isoxazoline Derivative 2D | - | - | 3.743 researchgate.net |

| Isoxazoline Derivative 2E | - | - | 3.724 researchgate.net |

| [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | -6.5601 mdpi.com | -1.9053 mdpi.com | 4.6548 mdpi.com |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. bohrium.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For derivatives of phenylisoxazole, MEP analysis has been used to identify reactive sites. researchgate.net The oxygen atom of the carbonyl group and the nitrogen atoms in the isoxazole ring are often identified as regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group are typically in electron-deficient regions, making them prone to nucleophilic attack. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and antibonding interactions within a molecule, revealing the nature of charge delocalization and hyperconjugative interactions. researchgate.netresearchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energies.

In studies of isoxazole derivatives, NBO analysis has been employed to investigate the intramolecular charge transfer that contributes to the molecule's stability. researchgate.netresearchgate.net For instance, the interaction between the lone pair orbitals of nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds can be significant. acadpubl.eu These hyperconjugative interactions lead to electron delocalization from the donor to the acceptor orbitals, stabilizing the molecule. The magnitude of the stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their importance. acadpubl.eu

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the atomic motions of a system over time, allowing for the exploration of its conformational landscape and the study of its behavior in different environments, such as in solution.

Although specific MD simulation studies on 3-Methyl-4-phenylisoxazol-5-amine were not found in the provided search results, this technique is widely applied to similar heterocyclic compounds. MD simulations can reveal the flexibility of the molecule, identify the most stable conformers, and analyze the interactions with solvent molecules. This information is crucial for understanding how the molecule behaves in a biological system and for refining the models used in molecular docking.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For derivatives of 3-Methyl-4-phenylisoxazol-5-amine, molecular docking studies have been performed to evaluate their binding affinity to various protein targets. researchgate.net For example, isoxazoline derivatives have been docked against proteins from the Human Papillomavirus (HPV). researchgate.net These studies predict the binding energy and identify the key amino acid residues involved in the interaction. A lower binding energy generally indicates a more stable protein-ligand complex. For instance, a derivative showed a strong binding affinity of -6.4 kcal/mol with the 4GIZ protein of HPV. researchgate.net These computational predictions provide a rational basis for the design and synthesis of new derivatives with improved biological activity.

Biological and Medicinal Applications of 3 Methyl 4 Phenylisoxazol 5 Amine Derivatives

The Isoxazole (B147169) Scaffold as a Privileged Structure in Contemporary Drug Discovery

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.org This designation is attributed to its ability to interact with multiple biological targets with high affinity, thereby serving as a versatile framework for the design of new bioactive compounds. nih.gov The unique structural and electronic properties of the isoxazole ring allow for a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. researchgate.net

The significance of the isoxazole scaffold is underscored by its presence in several commercially available drugs with diverse therapeutic applications. nih.govnih.gov This has spurred continuous research into the development of novel synthetic methodologies to create a wide array of isoxazole derivatives with enhanced biological activity and selectivity. nih.gov The adaptability of the isoxazole ring allows for its incorporation into complex molecular architectures, facilitating the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov Consequently, the isoxazole scaffold is a focal point in the development of new therapeutic agents aimed at addressing a multitude of diseases. nih.govnih.gov

Diverse Pharmacological Activities of Isoxazole Derivatives

Derivatives of the isoxazole core structure have been shown to possess a broad spectrum of pharmacological activities, making them attractive candidates for drug development. nih.govwisdomlib.org These activities span from combating infectious diseases to treating cancer and inflammatory conditions.

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)

Isoxazole derivatives have demonstrated significant potential as antimicrobial agents. researchgate.net The isoxazole nucleus is a key component of several clinically used antibiotics, including sulfamethoxazole (B1682508), oxacillin, cloxacillin (B1194729), and dicloxacillin, which are effective against a range of bacterial infections. researchgate.netnih.gov Research has shown that synthetic isoxazole derivatives exhibit noteworthy activity against various bacterial and fungal strains. amazonaws.com For instance, certain isoxazole-containing compounds have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. mdpi.com

The introduction of different substituents onto the isoxazole ring can significantly influence the antimicrobial potency and spectrum. nih.gov For example, some isoxazole derivatives have demonstrated considerable antifungal activity against strains like Aspergillus niger and Candida albicans. researchgate.netamazonaws.com Furthermore, the antiviral potential of isoxazole derivatives has been explored, with some compounds showing activity against viruses such as the coxsackievirus B3. amazonaws.com The continuous emergence of multidrug-resistant microbial strains highlights the urgent need for novel antimicrobial agents, and isoxazole derivatives represent a promising avenue of research in this area. wisdomlib.org

Anticancer and Antitumor Efficacy

The isoxazole scaffold is a prominent feature in the design of novel anticancer agents. researchgate.netespublisher.com Derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of key enzymes like aromatase and topoisomerase, and disruption of microtubule assembly in cancer cells. nih.gov The structural versatility of the isoxazole ring allows it to serve as a core for compounds targeting a multitude of proteins involved in cancer progression. researchgate.net

Numerous studies have reported the in vitro cytotoxic effects of isoxazole derivatives against a variety of human cancer cell lines, including breast, lung, and prostate cancer. nih.govresearchgate.netnih.gov For example, certain isoxazole derivatives have demonstrated significant antiproliferative activity against MCF-7 breast cancer cells. nih.govresearchgate.net The development of isoxazole-based compounds as multi-targeted therapies is an emerging trend in cancer research, aiming to overcome the challenges of drug resistance and improve therapeutic outcomes. nih.govnih.gov

| Compound Type | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Ortho-substituted bromo isoxazole derivative | MCF-7 (Breast) | Valuable cytotoxic effects | nih.gov |

| Isoxazole derivatives 135 and 136 | MCF-7 (Breast) | Good anticancer activity with IC50 values of -26.32 and -29.57 µg/ml | nih.gov |

| 4-(2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazono)-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Not specified | Efficient antibacterial, and moderate antiviral activities | mdpi.com |

| Isoxazole curcumin (B1669340) derivative 40 | MCF-7 (Breast) | Potent antitumor activity with an IC50 of 3.97 µM | nih.gov |

| Monoterpene isoxazoline (B3343090) derivatives 16a, 16b, 16c | HT1080 (Fibrosarcoma) | Best anticancer activity with IC50 values of 16.1 µM, 10.72 µM, and 9.02 µM, respectively | nih.gov |

Anti-inflammatory and Analgesic Properties

Isoxazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. wisdomlib.orgnih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. mdpi.com The well-known anti-inflammatory drug valdecoxib (B1682126) contains an isoxazole ring. researchgate.net

Numerous studies have demonstrated the efficacy of synthetic isoxazole derivatives in reducing inflammation and pain in various animal models. mdpi.comnih.gov For instance, certain indolyl-isoxazoles and isoxazole-mercaptobenzimidazole hybrids have shown potent anti-inflammatory and analgesic activities. mdpi.comnih.gov Some of these compounds have exhibited potency comparable or even superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac. mdpi.comnih.gov The development of isoxazole-based anti-inflammatory agents with improved safety profiles remains an active area of research.

| Compound/Derivative | Activity | Key Finding | Reference |

|---|---|---|---|

| Indolyl-isoxazoles (e.g., compound 9a) | Anti-inflammatory, Analgesic | Significantly inhibited LPS-induced TNF-α and IL-6 production. Potency comparable to indomethacin. | mdpi.comnih.gov |

| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (compound 7a) | Anti-inflammatory | Showed 51% inhibition of paw edema, more potent than Celecoxib, Diclofenac, and Indomethacin. | nih.gov |

| p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | Anti-inflammatory, Antibacterial | Demonstrated strong anti-inflammatory and antibacterial activity. | mdpi.comnih.gov |

| Indolyl–isoxazolidines | Anti-inflammatory, Analgesic | Potent anti-inflammatory-analgesic activities. | nih.gov |

Immunomodulatory and Anticonvulsant Potentials

The therapeutic potential of isoxazole derivatives extends to immunomodulation and the treatment of neurological disorders such as epilepsy. nih.govnih.gov Certain isoxazole derivatives have been shown to possess both immunosuppressive and immunostimulatory properties, suggesting their potential application in autoimmune diseases, infections, and as vaccine adjuvants. nih.gov For example, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have demonstrated modulatory effects on T-cell subsets and antibody production. nih.gov

In the realm of neurology, the isoxazole scaffold is present in the anticonvulsant drug zonisamide (B549257). researchgate.net Research has explored the anticonvulsant activity of various isoxazole derivatives, with some compounds showing promise in preclinical models of epilepsy. researchgate.net These compounds often exert their effects by modulating ion channels or neurotransmitter systems in the central nervous system. nih.gov

Research in Anti-diabetic and Anti-Alzheimer's Disease Applications

Emerging research has highlighted the potential of isoxazole derivatives in the management of metabolic and neurodegenerative diseases. nih.govnih.gov Studies have indicated that certain isoxazole compounds may have applications in treating diabetes. nih.gov

Furthermore, the isoxazole scaffold is being investigated for its potential in developing treatments for Alzheimer's disease. nih.govresearchgate.net The multifactorial nature of Alzheimer's disease presents a significant challenge for drug discovery, and multi-target-directed ligands are a promising strategy. Isoxazole derivatives are being designed to target key pathological features of the disease, such as the inhibition of acetylcholinesterase (AChE) and the modulation of beta-amyloid plaque formation. nih.govnih.gov For instance, a newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) has shown neuroprotective potential by attenuating beta-amyloid and tau protein levels in an animal model of Alzheimer's disease. nih.govresearchgate.net Additionally, indole-isoxazole carbohydrazide (B1668358) derivatives have been designed and synthesized as multi-target anti-Alzheimer's agents. nih.gov

Investigations into Anti-HIV and Anti-tuberculosis Activities

The global health challenges posed by Human Immunodeficiency Virus (HIV) and tuberculosis, often as co-infections, necessitate the development of novel therapeutic agents. In this context, isoxazole derivatives have been explored for their potential dual-action capabilities.

One area of investigation has focused on designing compounds that can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with concurrent antimycobacterial properties. For instance, research into isatin (B1672199) derivatives, which share some structural similarities with the isoxazole scaffold, has led to the identification of compounds with activity against both HIV and Mycobacterium tuberculosis. nih.gov One such compound, a complex isatinimino derivative, demonstrated notable efficacy against both HIV and the tuberculosis-causing bacterium, with an EC50 of 12.1 µg/ml for HIV and a Minimum Inhibitory Concentration (MIC) of 1.22 µg/ml for Mycobacterium tuberculosis. nih.gov

Furthermore, medicinal chemistry campaigns have been undertaken to optimize substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which have shown inhibitory activity against Mycobacterium tuberculosis strains. nih.gov These efforts aim to improve the metabolic stability of these compounds while maintaining their potent antitubercular effects against both drug-susceptible and drug-resistant strains. nih.gov This research highlights the potential of the isoxazole core in developing new treatments for tuberculosis. nih.gov

Targeted Molecular Modulations and Enzyme Inhibition Studies

The versatility of the 3-methyl-4-phenylisoxazol-5-amine scaffold extends to its ability to be tailored for specific molecular targets, particularly enzymes implicated in various diseases.

Heat Shock Protein 90 (Hsp90) Inhibitory Activity

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is often overexpressed in cancer cells, making it an attractive target for cancer therapy. researchgate.netnih.gov Researchers have successfully designed and synthesized 4,5-diarylisoxazole derivatives as potent Hsp90 inhibitors. researchgate.net

One notable compound, N-(3-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-((4-morpholinopiperidin-1-yl)methyl)phenyl)isoxazol-5-yl)cyclopropanecarboxamide, exhibited a high binding affinity to Hsp90 with an IC50 of 0.030 µM in a fluorescence polarization binding assay. researchgate.net This compound also demonstrated significant anti-proliferative activity across various human cancer cell lines, with an average GI50 of approximately 88 nM. researchgate.net Further studies in a human glioblastoma xenograft model showed strong tumor growth suppression. researchgate.net The mechanism of action involves the depletion of key signaling proteins and an increase in Hsp70 and Hsp27 levels, which are markers of Hsp90 inhibition. researchgate.net

Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives have also been developed as Hsp90 inhibitors. rsc.org These compounds have shown significant antiproliferative effects against breast cancer cell lines. rsc.org The lead compounds from this series exhibited submicromolar IC50 values and were found to induce cell cycle arrest at the G2/M phase, leading to cell death. rsc.org

| Compound | Target | Assay | IC50/GI50 | Reference |

| N-(3-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-((4-morpholinopiperidin-1-yl)methyl)phenyl)isoxazol-5-yl)cyclopropanecarboxamide | Hsp90 | FP binding assay | IC50 = 0.030 µM | researchgate.net |

| N-(3-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-((4-morpholinopiperidin-1-yl)methyl)phenyl)isoxazol-5-yl)cyclopropanecarboxamide | Various human cancer cell lines | SRB assay | GI50 ≈ 88 nM | researchgate.net |

| (R)-8n (a N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivative) | Breast cancer cell lines | Antiproliferative assay | Submicromolar | rsc.org |

Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibition

Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase is a critical protein in the DNA damage response (DDR) pathway. nih.govresearchgate.net In many cancer cells with compromised ATM signaling, there is a greater reliance on ATR for survival, making it an attractive target for anticancer drugs. nih.gov

A significant breakthrough in this area is the discovery of VX-970/M6620 (berzosertib), the first ATR inhibitor to enter clinical trials. nih.gov This compound, with a 2-aminopyrazine (B29847) core, was developed through the optimization of intra- and intermolecular polar interactions. nih.gov The rational design of VX-970, which is 5-(4-(isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine, highlights the successful application of medicinal chemistry principles to create potent and selective ATR inhibitors. nih.govresearchgate.net Several other selective ATR inhibitors have also progressed to clinical trials, demonstrating the growing importance of this therapeutic strategy. researchgate.net

GATA4 and NKX2-5 Protein-Protein Interaction Modulators

The interaction between transcription factors GATA4 and NKX2-5 is crucial for the synergistic activation of several cardiac genes and is implicated in cardiomyocyte hypertrophy. nih.govacs.org Modulating this protein-protein interaction (PPI) presents a novel approach for addressing cardiac conditions. acs.org

Researchers identified a phenylisoxazole carboxamide as a hit compound that inhibits the GATA4-NKX2-5 transcriptional synergy. nih.gov Extensive structure-activity relationship (SAR) studies involving the synthesis and characterization of numerous derivatives have been conducted to explore the chemical space around this initial hit. nih.govacs.org These studies revealed that the aromatic isoxazole substituent plays a key role in the inhibition of the GATA4-NKX2-5 transcriptional synergy. acs.org A potent inhibitor from this class, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (referred to as 3i-1000), has shown cardioprotective effects in experimental models of myocardial infarction and hypertension. researchgate.net This compound was found to directly bind to GATA4, stabilizing the protein. nih.gov

| Compound | Target | Effect | Reference |

| Phenylisoxazole carboxamide 1 | GATA4-NKX2-5 transcriptional synergy | Inhibition | nih.gov |

| N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (3i-1000) | GATA4-NKX2-5 interaction | Inhibition | researchgate.net |

Gamma-Glutamyl Transferase Inhibition

Gamma-glutamyl transpeptidase (GGT) is a cell surface enzyme involved in glutathione (B108866) metabolism and has been implicated in various diseases, including cancer and cardiovascular disease. nih.gov The development of potent and specific GGT inhibitors is therefore of significant therapeutic interest.

Research has focused on uncompetitive inhibitors of GGT, with studies revealing that the potency of these inhibitors can differ depending on whether a synthetic or physiological substrate is used in the assay. nih.gov Modifications to the sulfobenzene or distal benzene (B151609) ring of a lead compound, OU749, have been shown to affect inhibitory activity. nih.govresearchgate.net A novel group of analogs with an amine group at the para position of the benzosulfonamide ring were identified as some of the most potent inhibitors of the physiological GGT reaction. nih.gov

Cyclooxygenase-2 (COX-2) Inhibitory Research

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net

The 4,5-diaryl isoxazole scaffold has been instrumental in the development of selective COX-2 inhibitors. Valdecoxib, 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, is a potent and selective inhibitor of COX-2. researchgate.netnih.gov Similarly, Parecoxib, a pro-drug of valdecoxib, was developed as a parenteral selective COX-2 inhibitor. researchgate.net The isoxazole ring is a key feature of these compounds, contributing to their selective inhibition of the COX-2 enzyme. researchgate.netaalto.fi

| Compound | Target | Potency/Selectivity | Reference |

| Valdecoxib | COX-2 | Potent and Selective Inhibitor | researchgate.netnih.gov |

| Parecoxib | COX-2 | Potent and Selective Inhibitor (Parenteral) | researchgate.net |

Structure-Activity Relationship (SAR) and Lead Optimization Studies

The exploration of the structure-activity relationship (SAR) and subsequent lead optimization are critical processes in medicinal chemistry for the development of potent and selective therapeutic agents. For derivatives of 3-methyl-4-phenylisoxazol-5-amine, these studies involve systematically modifying the chemical structure and evaluating the resulting impact on biological activity. This allows for the identification of key molecular features responsible for the desired pharmacological effects and guides the design of improved analogues.

Correlation of Substituent Effects with Biological Potency

The biological potency of derivatives based on the 3-methyl-4-phenylisoxazol-5-amine scaffold is significantly influenced by the nature and position of substituents on the phenyl ring. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these correlations.

One such study on a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which share the core phenylisoxazole structure, investigated their ability to inhibit chitin (B13524) synthesis. nih.gov The findings from this research provide valuable insights into the substituent effects on the 3-phenyl ring. The introduction of various substituents at the para-position of the phenyl ring led to a range of biological activities. nih.gov

Detailed analysis revealed that the introduction of halogens (such as fluorine, chlorine, and bromine) and small alkyl groups (like methyl, ethyl, propyl, and n-butyl) at the para-position of the 3-phenyl ring tended to slightly enhance the inhibitory activity against chitin synthesis. nih.gov Conversely, the presence of bulky or strongly electron-withdrawing groups, such as nitro (NO2), trifluoromethyl (CF3), and tert-butyl (t-Bu), resulted in a dramatic decrease in activity. nih.gov

A quantitative analysis using the Hansch-Fujita method indicated that hydrophobic substituents with an optimal value for this property were favorable for activity. nih.gov However, bulky substituents, as defined by their steric parameter (Es), were found to be detrimental to the biological potency. nih.gov This suggests that while a degree of lipophilicity at this position is beneficial for interaction with the biological target, excessive steric bulk hinders the optimal binding required for a potent effect.

The following table summarizes the observed effects of different substituents on the biological activity of these phenylisoxazole derivatives:

| Substituent at para-position of 3-phenyl ring | Observed Effect on Biological Potency | Reference |

| Halogens (F, Cl, Br) | Slight enhancement | nih.gov |

| Small Alkyls (Me, Et, Pr, n-Bu) | Slight enhancement | nih.gov |

| Nitro (NO2) | Drastic decrease | nih.gov |

| Trifluoromethyl (CF3) | Drastic decrease | nih.gov |

| tert-Butyl (t-Bu) | Drastic decrease | nih.gov |

These findings underscore the importance of both electronic and steric properties of the substituents on the phenyl ring in determining the biological activity of 3-methyl-4-phenylisoxazol-5-amine derivatives.

Bioisosteric Replacements for Enhanced Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another that has similar physical and chemical characteristics. cambridgemedchemconsulting.comdrughunter.com This approach is employed to enhance potency, improve selectivity, alter metabolic pathways, and reduce toxicity. drughunter.com For derivatives of 3-methyl-4-phenylisoxazol-5-amine, bioisosteric replacements of the phenyl and amine moieties can lead to significantly improved pharmacological profiles.

Phenyl Ring Bioisosteres:

The phenyl ring is a common motif in drug molecules, but it can sometimes contribute to poor physicochemical properties. nih.gov Replacing the phenyl group with other cyclic or acyclic structures can lead to improvements in solubility, metabolic stability, and potency. drughunter.comnih.gov Some common bioisosteric replacements for the phenyl group include:

Heteroaromatic rings: Pyridyl and thiophene (B33073) rings are frequently used as bioisosteres for the phenyl group. cambridgemedchemconsulting.com These replacements can alter the electronic distribution and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the target protein.

Saturated and partially saturated rings: The use of non-aromatic rings, such as bicyclo[1.1.1]pentane (BCP) and bridged piperidines, has gained traction as a strategy to "escape from flatland" and improve drug-like properties. nih.govresearchgate.net These replacements can enhance solubility and reduce lipophilicity. nih.gov For instance, the replacement of a phenyl group with a bridged piperidine (B6355638) moiety in a series of γ-secretase modulators resulted in a significant improvement in aqueous solubility. nih.gov

| Phenyl Group Bioisostere | Potential Advantages | Reference |

| Pyridyl | Altered electronics, potential for H-bonding | cambridgemedchemconsulting.com |

| Thiophene | Altered electronics, similar size | cambridgemedchemconsulting.com |

| Bicyclo[1.1.1]pentane (BCP) | Improved solubility, reduced lipophilicity | nih.gov |

| Bridged Piperidine | Significantly improved aqueous solubility | nih.gov |

Amine Group Bioisosteres:

The primary amine group at the 5-position of the isoxazole ring is a key functional group that can participate in hydrogen bonding and salt formation. However, it can also be a site of metabolic instability or undesirable interactions. Bioisosteric replacement of the amine group can address these issues.

Hydroxyl and Thiol Groups: The hydroxyl and thiol groups are classical bioisosteres of the amino group due to their similar size and ability to act as hydrogen bond donors. estranky.sk

Trifluoroethylamine Motif: A more modern approach involves the use of the trifluoroethylamine group as a bioisostere for amides, which can be conceptually extended to amines. drughunter.com The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the amine, keeping it largely non-ionized at physiological pH, and can enhance metabolic stability. drughunter.com

Cyclic Amine Analogues: Incorporating the amine functionality into a rigid ring system, such as in 3,4-diamino-3-cyclobutene-1,2-dione, can create novel NMDA antagonists, demonstrating the utility of this bioisosteric approach. nih.gov

| Amine Group Bioisostere | Potential Advantages | Reference |

| Hydroxyl Group | Similar size, H-bond donor | estranky.sk |

| Thiol Group | Similar size, H-bond donor, lower electronegativity | estranky.sk |

| Trifluoroethylamine | Enhanced metabolic stability, reduced basicity | drughunter.com |

| 3,4-diamino-3-cyclobutene-1,2-dione | Introduction of rigidity, novel interactions | nih.gov |

Through the careful application of SAR principles and bioisosteric replacement strategies, medicinal chemists can systematically optimize the structure of 3-methyl-4-phenylisoxazol-5-amine derivatives to develop novel drug candidates with superior efficacy and safety profiles.

Emerging Applications and Advanced Analytical Characterization

Role of Isoxazole (B147169) Amines as Versatile Synthetic Intermediates

Amino-isoxazoles, including 3-methyl-4-phenylisoxazol-5-amine, are highly valued in organic synthesis for their reactive potential, allowing for the elaboration into a diverse array of other molecules. The presence of the amine group on the isoxazole ring provides a nucleophilic center that can be readily functionalized, making these compounds valuable building blocks.

The utility of amino-isoxazoles as precursors is well-documented. A practical, metal-free synthesis on a multigram scale has been developed for isoxazole-containing building blocks starting from commercially available amino acids. rsc.org The key step in this process is a regioselective [3+2]-cycloaddition of nitrile oxides, generated in situ, with enamines or alkynes. rsc.org These building blocks have proven instrumental in the preparation of peptidomimetics and other bioactive compounds. rsc.org

For instance, the reaction of 3-amino-5-methyl-isoxazole with activated enol ethers, such as diethyl ethoxymethylenemalonates, in refluxing xylene leads to the formation of isoxazolyl enamines as intermediates. imist.ma These intermediates can then undergo intramolecular cyclization to yield isoxazolo[2,3-a]pyrimidinones in excellent yields. imist.ma However, when the enol ether is an ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile, the reaction stops at the stable isoxazolyl enamine intermediate under the same conditions. imist.ma

Table 1: Synthesis of Isoxazolo[2,3-a]pyrimidinones from 3-amino-5-methylisoxazole

| Enol Ether Reactant | Product | Yield | Reference |

|---|

This reactivity highlights the role of the amino-isoxazole as a foundational element for constructing fused heterocyclic systems, which are prevalent in pharmacologically active molecules. The specific reaction pathway is highly dependent on the nature of the electrophilic partner, allowing for controlled and divergent synthesis. imist.ma

The development of stereoselective methods for creating chiral molecules is a major focus of modern organic synthesis. Isoxazole amines have emerged as valuable participants in asymmetric reactions. An enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters has been successfully developed using a chiral phosphoric acid as a catalyst. nih.govrsc.org This organocatalytic method produces quaternary α-isoxazole-α-alkynyl amino acid derivatives with high yields (up to 99%) and excellent enantioselectivities (up to 97% ee). nih.govrsc.org

Control experiments have revealed that the hydrogen-bonding interaction between the 5-amino-isoxazole and the chiral phosphoric acid is crucial for achieving high enantioselectivity. nih.govrsc.org The resulting chiral amino acid derivatives are versatile and can be further elaborated without loss of optical purity. rsc.org The synthesis of novel chiral isoxazole derivatives and their stereoisomers has been reported, demonstrating significant stereochemical effects in their biological receptor binding affinities. nih.gov The ability to induce chirality is fundamental in drug development, as the physiological activity of a chiral pharmaceutical is often associated with only one of its enantiomers. capes.gov.br

Other Diverse Applications of Isoxazole Derivatives

The isoxazole ring is a privileged structure found in numerous compounds with a wide range of applications beyond pharmaceuticals, extending into agriculture and materials science. jmaterenvironsci.comnih.govmdpi.comresearchgate.netgoogle.comresearchgate.netnih.govresearchgate.netgoogle.comnih.govnih.govacs.orgnih.gov

Herbicides: Certain isoxazole derivatives are known to exhibit herbicidal properties, targeting enzymes like protoporphyrinogen (B1215707) oxidase, which is crucial in the porphyrin pathway of plants. researchgate.net These herbicides are noted for their high activity and low toxicity. researchgate.net

Fungicides: The fungicidal activity of isoxazole compounds is another significant application in agriculture. google.comgoogle.com Patents describe isoxazole derivatives that can be used to control microbial and, particularly, fungal pests on plants, highlighting their role as crop protection agents. google.comgoogle.com

Insecticides: The isoxazole scaffold is present in compounds developed for insect control. researchgate.netnih.gov Research has demonstrated the efficacy of certain isoxazole derivatives against agricultural pests like Callosobruchus chinensis. researchgate.net

Anticorrosive Agents: In the field of materials science, isoxazole derivatives have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. jmaterenvironsci.comnih.govmdpi.com These heterocyclic compounds can adsorb onto the metal surface, forming a protective layer that significantly reduces the corrosion rate. jmaterenvironsci.comnih.govmdpi.com The inhibition efficiency often increases with the concentration of the isoxazole derivative. jmaterenvironsci.com Studies combining experimental and theoretical analyses have shown that the presence of heteroatoms (N and O) and π-electrons in the isoxazole ring facilitates this protective adsorption. nih.govmdpi.com

Table 2: Applications of Isoxazole Derivatives

| Application Area | Description | Example Target | References |

|---|---|---|---|

| Herbicides | Inhibition of essential plant enzymes. | Protoporphyrinogen oxidase | researchgate.net |

| Fungicides | Control of fungal pests on crops. | Plant pathogenic fungi | google.comgoogle.com |

| Insecticides | Management of insect pests. | Callosobruchus chinensis | researchgate.net |

| Anticorrosive Agents | Protection of metals from corrosion in acidic media. | Mild steel | jmaterenvironsci.comnih.govmdpi.com |

Advanced Spectroscopic and Analytical Methodologies for Characterization of Isoxazole Derivatives

The unambiguous determination of the structure of newly synthesized isoxazole derivatives is paramount. Modern analytical techniques provide the detailed information necessary for structural elucidation and purity assessment.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing isoxazole derivatives. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework. acs.orgmdpi.com For example, in the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, the chemical shifts of the methyl group (¹H NMR: δ 2.26-2.30 ppm; ¹³C NMR: δ 11.1-11.8 ppm) are characteristic. mdpi.comnih.gov

Furthermore, advanced NMR techniques are used to study substituent effects on the electronic environment of the isoxazole ring. A study on para-substituted 3-phenylisoxazoles reported the synthesis and detailed assignment of ¹⁵N and ¹³C NMR signals. nih.gov The observed chemical shifts were compared with values obtained from Density Functional Theory (DFT) calculations, allowing for the interpretation of substituent effects through Hammett correlations. nih.gov Two-dimensional NMR experiments, such as HSQC, are crucial for unambiguously assigning protons to their corresponding carbons, which is particularly useful in determining the regiochemistry of reaction products, such as in 3,5-diaryl-substituted isoxazoles. mdpi.comresearchgate.net

Table 3: Representative ¹³C NMR Chemical Shifts for Isoxazole Derivatives

| Compound Substructure | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-one | C=O | 167.9 - 169.2 | mdpi.com |

| 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-one | C=N | 160.9 - 162.6 | mdpi.com |

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the elemental composition of synthesized isoxazole derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula of a new compound. nih.gov

Beyond molecular weight determination, the fragmentation patterns observed in the mass spectrum can provide valuable structural information. acs.org This is particularly useful for distinguishing between isomers, which might be difficult to differentiate by other means. For instance, in the synthesis of 3,5-diarylisoxazoles, the interpretation of the fragmentation pattern can be used to definitively determine which isomer has been formed. acs.org More advanced hyphenated techniques, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), are employed for the quantitative determination of isoxazole derivatives and their metabolites in complex biological samples like blood, which is crucial for pharmacokinetic studies. vedomostincesmp.ru

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is generated. For 3-Methyl-4-phenylisoxazol-5-amine, the FT-IR spectrum is used to confirm the presence of key structural features, including the amine group, the phenyl ring, and the isoxazole core.

Detailed analysis of related isoxazole structures provides insight into the expected vibrational frequencies. nih.govmdpi.com The spectrum of 3-Methyl-4-phenylisoxazol-5-amine would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching from the phenyl group appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is found just below this value. The C=N and C=C stretching vibrations of the isoxazole and phenyl rings are expected in the 1500-1650 cm⁻¹ region. researchgate.net The presence of these characteristic peaks provides strong evidence for the compound's molecular structure. ijcce.ac.ir

FT-IR Data for 3-Methyl-4-phenylisoxazol-5-amine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3500 - 3300 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl Group | 3000 - 2850 |

| C=N Stretch | Isoxazole Ring | 1650 - 1550 |

| C=C Stretch | Phenyl & Isoxazole Rings | 1600 - 1450 |

| N-O Stretch | Isoxazole Ring | 1440 - 1350 |

| C-N Stretch | Amine Group | 1350 - 1250 |

Note: The data in this table is predictive, based on characteristic vibrational frequencies for the specified functional groups found in similar molecules.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

Single-crystal XRD analysis offers unambiguous structural confirmation. scielo.org.za For a compound like 3-Methyl-4-phenylisoxazol-5-amine, this technique would not only verify the connectivity of the atoms but also reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonds and π–π stacking, which stabilize the crystal packing. scielo.org.zanih.govresearchgate.net Studies on closely related compounds, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid, have demonstrated that the phenyl and isoxazole rings can adopt a non-coplanar orientation. researchgate.net The analysis conclusively proves the existence of specific tautomeric forms in the solid state. scielo.org.za

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples, providing information about the crystalline phase, purity, and unit cell parameters. It is a valuable tool for routine identification and quality control of the bulk material.

Typical Crystallographic Data from Single-Crystal XRD

| Parameter | Description | Example Data (from related structures) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic researchgate.netmdpi.com |

| Space Group | The symmetry group of the crystal. | P2₁/n or C2/c researchgate.netmdpi.com |

| a, b, c (Å) | Dimensions of the unit cell. | a = 11.953, b = 5.981, c = 14.142 researchgate.net |

| α, β, γ (°) | Angles of the unit cell. | β = 105.548 researchgate.net |

| V (ų) | Volume of the unit cell. | 974.0 researchgate.net |

| Z | Number of molecules per unit cell. | 4 researchgate.net |

Note: The example data is derived from published crystal structures of closely related isoxazole compounds and serves as an illustration of the parameters obtained from an XRD study. researchgate.netmdpi.com

Electron Microscopy Techniques (e.g., SEM, FESEM) for Morphological Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM), are utilized to visualize the surface morphology of solid materials at high magnification. For a crystalline powder of 3-Methyl-4-phenylisoxazol-5-amine, these methods provide critical information about the size, shape (habit), and surface texture of the crystals.

This morphological characterization is important as physical properties like solubility and dissolution rate can be influenced by particle size and shape. SEM analysis would reveal the external morphology of the crystals, such as whether they are prismatic, needle-like, or plate-like. FESEM, offering higher resolution, can provide more detailed information about fine surface features. Characterization of materials using these techniques is a standard practice in materials science. researchgate.net

Information from Electron Microscopy

| Technique | Information Obtained | Relevance |

|---|---|---|

| SEM | Crystal habit, particle size distribution, surface topography. | Understanding bulk properties, quality control. |

| FESEM | High-resolution surface features, fine particle morphology. | Detailed structural analysis of nanoscale features. |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of 3-Methyl-4-phenylisoxazol-5-amine.

The resulting TGA thermogram plots mass loss against temperature. A sharp decrease in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. The analysis can also reveal the presence of residual solvents or water if mass loss occurs at lower temperatures. The shape of the decomposition curve can suggest whether the degradation occurs in a single step or through multiple stages. This information is vital for defining safe handling and storage temperatures.

Data from a TGA Experiment

| Parameter | Description |

|---|---|

| Onset Temperature (Tₒ) | The temperature at which significant mass loss begins. |

| Peak Decomposition Temp. (Tₚ) | The temperature at which the rate of mass loss is maximal. |

| Percent Mass Loss (%) | The total mass lost during a specific decomposition step. |

| Residual Mass (%) | The percentage of mass remaining at the end of the analysis. |

Chromatography-Based Purity and Enantiomeric Excess Determinations (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of 3-Methyl-4-phenylisoxazol-5-amine and for determining enantiomeric excess if the compound is synthesized in a chiral form.

Thin-Layer Chromatography (TLC) is a simple, rapid method used for monitoring the progress of a chemical reaction and for preliminary purity checks. researchgate.net By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system (eluent), the compound and any impurities can be separated and visualized. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for determining the purity of the final product. bldpharm.combldpharm.com A solution of the compound is passed through a column under high pressure, and a detector measures the components as they elute. The resulting chromatogram shows a major peak corresponding to 3-Methyl-4-phenylisoxazol-5-amine and smaller peaks for any impurities. The area of these peaks can be integrated to calculate the purity with high accuracy.

If 3-Methyl-4-phenylisoxazol-5-amine is prepared through an asymmetric synthesis, chiral HPLC is the standard method for determining the enantiomeric excess (ee). This technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and elute at different times. The relative area of the two enantiomeric peaks allows for the precise calculation of the ee. The determination of enantiomeric purity by HPLC is a standard procedure for chiral compounds. researchgate.net

Chromatographic Techniques and Their Applications

| Technique | Application | Information Provided |

|---|---|---|

| TLC | Reaction monitoring, preliminary purity check. | Qualitative assessment of compound presence and number of impurities. researchgate.net |

| HPLC | Quantitative purity analysis. | High-accuracy percentage purity, detection and quantification of impurities. nih.gov |

| Chiral HPLC | Enantiomeric excess (ee) determination. | Quantitative ratio of enantiomers in a chiral sample. researchgate.net |

Conclusion and Future Research Perspectives

Synthesis of 3-Methyl-4-phenylisoxazol-5-amine: Achievements and Remaining Challenges

The synthesis of substituted isoxazoles is a well-established field in organic chemistry, with numerous methods developed for the construction of this heterocyclic ring. Achievements in this area have largely been centered on the synthesis of related structures, such as 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, which are typically formed through a one-pot, three-component reaction. This reaction commonly involves an aromatic aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. researchgate.netresearchgate.netresearchgate.net The versatility of this approach allows for the creation of a diverse library of isoxazole (B147169) derivatives. rsc.orgresearchgate.net

However, the specific synthesis of 3-Methyl-4-phenylisoxazol-5-amine presents distinct challenges not fully addressed by current common methodologies. The primary challenge lies in the introduction of the amine group at the C5 position. A plausible synthetic route would involve the cyclization of a β-ketonitrile precursor (specifically, 2-phenylacetoacetonitrile) with hydroxylamine.

Remaining challenges in the synthesis include:

Precursor Availability: The synthesis of the required substituted β-ketonitrile may be complex and not commercially straightforward.

Regioselectivity: Controlling the cyclization to exclusively yield the desired 5-amino-isoxazole isomer over other potential products is critical.

Reaction Conditions: Traditional methods for isoxazole synthesis can sometimes require harsh conditions, expensive catalysts, or produce significant waste, posing challenges for scalable and efficient production. nih.gov

Lack of Specific Literature: Detailed, optimized, and high-yield synthetic protocols specifically for 3-Methyl-4-phenylisoxazol-5-amine are not widely reported, indicating a gap in the current chemical literature.

A patented method for a related compound, 3-amino-5-methyl isoxazole, utilizes a three-step process starting from ethyl acetate (B1210297) and acetonitrile, proceeding through a hydrazone intermediate before the final ring-closing reaction with hydroxylamine. google.com Adapting such multi-step procedures for the more complex 3-Methyl-4-phenylisoxazol-5-amine would require significant research and development to optimize yields and ensure purity.

Prospective Avenues in Medicinal Chemistry and Drug Development Utilizing the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in various non-covalent interactions. bohrium.com This five-membered heterocycle is a key component in numerous clinically approved drugs and is a focal point for the development of new therapeutic agents across a wide spectrum of diseases. rsc.orgresearchgate.netbohrium.comnih.govnih.gov

Key Therapeutic Areas for Isoxazole Scaffolds:

| Therapeutic Area | Role and Examples of Isoxazole Scaffold | Citations |

| Anticancer | The scaffold is found in compounds that act as HSP90 inhibitors (e.g., NVP-AUY922), tubulin polymerization inhibitors, and BET bromodomain inhibitors. | bohrium.comnih.gov |

| Antimicrobial | Isoxazole is the core of sulfa drugs like sulfamethoxazole (B1682508) and penicillin derivatives like cloxacillin (B1194729) and oxacillin. | nih.gov |

| Anti-inflammatory | Serves as a central structure in non-steroidal anti-inflammatory drugs (NSAIDs) like valdecoxib (B1682126). | nih.gov |

| Antiviral | Derivatives have been explored for activity against various viruses. | nih.gov |

| Neuroprotective | Compounds containing the isoxazole moiety have shown potential in treating neurodegenerative disorders like Alzheimer's disease. | researchgate.netnih.gov |

| Anticonvulsant | The fused isoxazole derivative zonisamide (B549257) is used to treat partial seizures. | researchgate.net |

Future prospects in drug development are focused on leveraging the isoxazole core to design multi-targeted therapies that can address complex diseases with a single molecule. rsc.orgresearchgate.net Furthermore, the unique structural features of the isoxazole ring are being exploited in novel therapeutic modalities. For instance, benzisoxazole-based ligands have been developed for Cereblon (CRBN), a key component of E3 ubiquitin ligase complexes used in proteolysis-targeting chimeras (PROTACs), demonstrating the scaffold's utility in next-generation drug discovery. acs.org The ability to modify the substituents on the isoxazole ring allows for fine-tuning of a compound's pharmacokinetic profile, enhancing efficacy and reducing toxicity. rsc.orgbohrium.com

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental validation is revolutionizing the pace of drug discovery, and the development of isoxazole-based therapeutics is no exception. Integrating these approaches allows for a more rational, cost-effective, and accelerated path from initial concept to a viable drug candidate.

Key Integrated Approaches:

Molecular Docking: This computational technique is used to predict the binding orientation of isoxazole derivatives within the active site of a target protein. It has been successfully applied to understand the inhibition mechanism of carbonic anhydrase and the binding of isoxazole compounds to the taxane (B156437) site on tubulin. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This method helps to assess the stability of binding interactions and can reveal conformational changes that are crucial for biological activity, as shown in studies of M2 channel inhibitors. acs.orgbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of synthesized compounds and their biological activities, QSAR models can be built to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts.

In Silico Ligand Design: As demonstrated in the development of PROTACs, computational modeling can guide the design of novel ligands with enhanced binding affinity and improved properties by analyzing interactions at the atomic level. acs.org

These in silico predictions are followed by targeted experimental validation, including chemical synthesis, spectroscopic characterization, and in vitro biological assays. This iterative cycle of prediction and experimentation significantly reduces the number of compounds that need to be synthesized and tested, saving time and resources while increasing the probability of success.

Future Directions in Green Chemistry for Isoxazole Synthesis and Application